

Application Notes and Protocols for BMS-986195 in Mouse Models of Arthritis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986195, also known as branebrutinib, is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in B cells and myeloid cells, playing a key role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA).[2][3] Inhibition of BTK is a promising therapeutic strategy for RA, as it can modulate B cell activation and Fc receptor (FcR) signaling in myeloid cells, thereby reducing inflammation and joint damage.[2][4] These application notes provide detailed protocols for the use of BMS-986195 in two common mouse models of arthritis: collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA).

Mechanism of Action

BMS-986195 covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[1] This blocks downstream signaling pathways essential for B cell receptor (BCR) mediated activation, proliferation, and antibody production.[2] Additionally, BMS-986195 inhibits Fcy receptor (FcyR) signaling in monocytes and macrophages, which is crucial for the release of pro-inflammatory cytokines and the propagation of inflammation within the arthritic joint.[2][4]

Data Presentation



The following table summarizes the reported efficacy of BMS-986195 in preclinical mouse models of arthritis.

Model	Species/Str ain	BMS- 986195 Dose (oral, once daily)	Efficacy Outcome	% Inhibition	Reference
CIA	Mouse (DBA/1)	0.1 mg/kg	Clinical Score	21%	[5]
CIA	Mouse (DBA/1)	0.5 mg/kg	Clinical Score	83%	[5]
CIA	Mouse (DBA/1)	2.5 mg/kg	Clinical Score	92%	[5]
CAIA	Mouse	≥0.5 mg/kg	Clinically Evident Disease	Maximal Efficacy	[1]
CAIA	Mouse	Not Specified	Histological Joint Damage	Protection	[1]
CAIA	Mouse	Not Specified	Bone Mineral Density Loss	Protection	[1]

Experimental Protocols Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established model of autoimmune arthritis that shares many pathological features with human RA.

Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen (CII)



- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- BMS-986195
- Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
- Anesthesia (e.g., isoflurane)
- Syringes and needles (27G)
- · Oral gavage needles

Procedure:

- · Preparation of Collagen Emulsion:
 - Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
 - On the day of immunization, emulsify the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization) to a final concentration of 1 mg/mL collagen. A stable emulsion is critical for successful induction.
- Primary Immunization (Day 0):
 - Anesthetize the mice.
 - Inject 100 μL of the collagen/CFA emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21):
 - Prepare the collagen/IFA emulsion.
 - Inject 100 μL of the emulsion intradermally at a different site near the base of the tail.
- BMS-986195 Administration (Prophylactic Regimen):



- Begin oral administration of BMS-986195 or vehicle on Day 0 and continue daily throughout the study (typically 35-42 days).
- A recommended effective dose is ≥0.5 mg/kg.[1] Doses of 0.1, 0.5, and 2.5 mg/kg have been shown to be effective.[5]
- Administer the compound at the same time each day to ensure consistent pharmacokinetics.
- Clinical Assessment of Arthritis:
 - Begin clinical scoring of arthritis on Day 21 and continue 2-3 times per week.
 - Score each paw on a scale of 0-4:
 - 0 = No evidence of erythema and swelling
 - 1 = Erythema and mild swelling confined to the tarsals or ankle joint
 - 2 = Erythema and mild swelling extending from the ankle to the tarsals
 - 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
 - 4 = Erythema and severe swelling encompass the ankle, foot, and digits
 - The maximum score per mouse is 16.
- Endpoint Analysis (Day 35-42):
 - Histological Analysis:
 - At the end of the study, euthanize the mice and collect hind paws.
 - Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
 - Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
 - Bone Mineral Density (BMD) Measurement:



 Analyze the femure or tibias using micro-computed tomography (μCT) or dual-energy Xray absorptiometry (DEXA) to quantify changes in bone mineral density.

Collagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model is a more rapid and synchronized model of arthritis induced by the passive transfer of anti-collagen antibodies.

Materials:

- BALB/c mice (8-10 weeks old)
- Anti-type II collagen antibody cocktail
- Lipopolysaccharide (LPS) from E. coli
- BMS-986195
- Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
- Syringes and needles (27G)
- Oral gavage needles

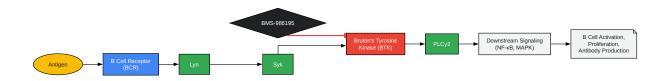
Procedure:

- Induction of Arthritis (Day 0):
 - Administer a cocktail of monoclonal anti-type II collagen antibodies intraperitoneally (i.p.)
 to the mice. The exact amount will depend on the specific antibody cocktail used.
- LPS Boost (Day 3):
 - \circ Administer a single i.p. injection of LPS (typically 25-50 μ g per mouse) to synchronize and enhance the inflammatory response.
- BMS-986195 Administration:



- Prophylactic Regimen: Begin daily oral gavage of BMS-986195 or vehicle on Day 0, prior to antibody injection, and continue for the duration of the study (typically 10-14 days).
- Therapeutic Regimen: Begin daily oral gavage of BMS-986195 or vehicle on Day 3, after the LPS boost and the onset of clinical signs of arthritis.
- A recommended effective dose is ≥0.5 mg/kg.[1]
- Clinical Assessment of Arthritis:
 - Begin clinical scoring on Day 3, prior to the LPS boost, and continue daily.
 - Use the same 0-4 scoring system as described for the CIA model.
- Endpoint Analysis (Day 10-14):
 - Perform histological analysis of the joints and BMD measurements as described for the CIA model.

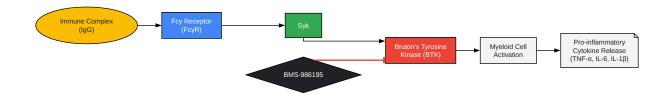
Visualization of Signaling Pathways and Experimental Workflow



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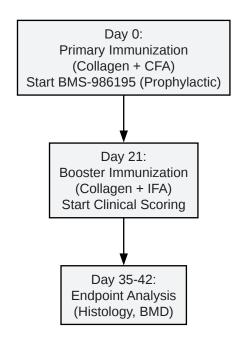
Caption: BTK Signaling Pathway in B Cells.





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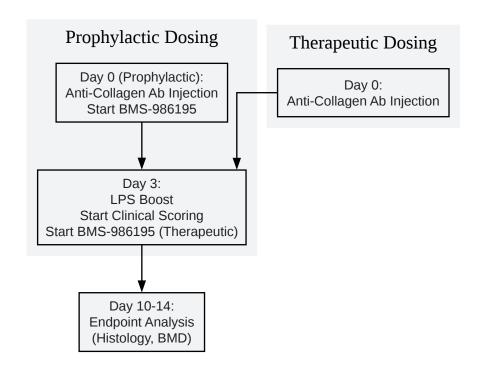
Caption: Fc Receptor Signaling in Myeloid Cells.



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Caption: Experimental Workflow for CIA Model.





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Caption: Experimental Workflow for CAIA Model.

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